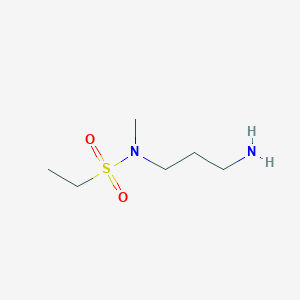

N-(3-aminopropyl)-N-methylethane-1-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-aminopropyl)-N-methylethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O2S/c1-3-11(9,10)8(2)6-4-5-7/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSOBOSQBOGGUHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N(C)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N-(3-aminopropyl)-N-methylethane-1-sulfonamide

Foreword: The Strategic Importance of N-(3-aminopropyl)-N-methylethane-1-sulfonamide

In the landscape of modern drug discovery and chemical biology, the sulfonamide functional group remains a cornerstone of molecular design. Its prevalence in a wide array of therapeutic agents is a testament to its unique physicochemical properties, which impart favorable metabolic stability, hydrogen bonding capabilities, and structural rigidity. The target molecule of this guide, this compound, represents a versatile scaffold incorporating a secondary sulfonamide and a primary amine. This combination of functionalities makes it a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of a robust synthetic protocol for its preparation and a detailed approach to its structural characterization, aimed at researchers, scientists, and professionals in drug development.

I. Synthesis of this compound: A Mechanistic and Practical Approach

The synthesis of this compound is most effectively achieved through the nucleophilic substitution reaction between ethanesulfonyl chloride and N-methyl-1,3-propanediamine. The core of this transformation lies in the electrophilicity of the sulfur atom in the sulfonyl chloride and the nucleophilicity of the secondary amine in the diamine.

Causality Behind Experimental Choices

The selection of N-methyl-1,3-propanediamine as the starting material is strategic. The presence of both a primary and a secondary amine introduces a chemoselectivity challenge. The secondary amine is generally more nucleophilic than the primary amine due to the electron-donating effect of the methyl group. This inherent difference in reactivity allows for a selective reaction with the ethanesulfonyl chloride at the secondary amine, leaving the primary amine available for subsequent functionalization.

The choice of a suitable base is critical to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards product formation. A non-nucleophilic organic base, such as triethylamine or pyridine, is typically employed to avoid competition with the amine substrate. The reaction is performed in an inert aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to ensure the solubility of the reactants and to prevent any unwanted side reactions with the solvent.

Experimental Workflow: A Visual Guide

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: A schematic overview of the synthetic workflow for this compound.

Detailed Step-by-Step Synthesis Protocol

Materials:

-

N-methyl-1,3-propanediamine (98% purity)

-

Ethanesulfonyl chloride (98% purity)

-

Triethylamine (≥99.5%, anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography, 230-400 mesh)

-

Ethyl acetate (EtOAc, HPLC grade)

-

Methanol (MeOH, HPLC grade)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N-methyl-1,3-propanediamine (1.0 eq.). Dissolve the diamine in anhydrous DCM (approx. 0.1 M solution). Cool the solution to 0°C in an ice bath.

-

Addition of Reagents: Add triethylamine (1.2 eq.) to the cooled solution. Slowly add a solution of ethanesulfonyl chloride (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of DCM:MeOH:NH₄OH (90:9:1).

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Isolation of Crude Product: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product as an oil or semi-solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of DCM and methanol to afford the pure this compound.

II. Characterization of this compound: A Self-Validating System

Thorough characterization is paramount to confirm the identity, purity, and structural integrity of the synthesized compound. A combination of spectroscopic techniques provides a self-validating system, where each method corroborates the findings of the others.

Characterization Workflow

The following diagram outlines the standard workflow for the characterization of the synthesized product.

Caption: A standard workflow for the comprehensive characterization of the synthesized compound.

Expected Analytical Data

The following table summarizes the expected physicochemical properties and provides a template for the characterization data of this compound.

| Property | Expected Value |

| Molecular Formula | C₆H₁₆N₂O₂S |

| Molecular Weight | 180.27 g/mol |

| Appearance | Colorless to pale yellow oil or solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~3.2 (t, 2H, -SO₂-N-CH₂-), ~2.9 (s, 3H, -N-CH₃), ~2.8 (t, 2H, -CH₂-NH₂), ~2.7 (q, 2H, -SO₂-CH₂-CH₃), ~1.8 (quint, 2H, -CH₂-CH₂-CH₂-), ~1.3 (t, 3H, -SO₂-CH₂-CH₃), ~1.2 (br s, 2H, -NH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~50.0 (-SO₂-N-CH₂-), ~46.0 (-SO₂-CH₂-CH₃), ~40.0 (-CH₂-NH₂), ~35.0 (-N-CH₃), ~28.0 (-CH₂-CH₂-CH₂-), ~8.0 (-SO₂-CH₂-CH₃) |

| Mass Spectrometry (ESI+) | m/z: 181.1 [M+H]⁺ |

| Infrared (FT-IR, neat) | ν (cm⁻¹): ~3350 (N-H stretch, prim. amine), ~2930 (C-H stretch), ~1320 & ~1140 (S=O stretch, sulfonamide) |

Note: The exact chemical shifts (δ) and coupling constants (J) in NMR spectroscopy may vary depending on the solvent and concentration.

Interpretation of Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each proton environment. The triplet for the methylene group adjacent to the sulfonamide nitrogen, the singlet for the N-methyl group, and the triplet for the methylene group adjacent to the primary amine are key diagnostic peaks. The quartet and triplet corresponding to the ethyl group of the ethanesulfonyl moiety further confirm the structure. The broad singlet for the primary amine protons is also a characteristic feature.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide complementary information, with characteristic chemical shifts for the aliphatic carbons. The number of signals should correspond to the number of unique carbon atoms in the molecule.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 181.1, confirming the molecular weight of the compound.

-

Infrared Spectroscopy: The IR spectrum will display characteristic absorption bands for the key functional groups. The strong, asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are typically observed around 1320 cm⁻¹ and 1140 cm⁻¹, respectively. The N-H stretching vibrations of the primary amine will appear as a broad band around 3350 cm⁻¹.

III. Conclusion and Future Directions

This guide has detailed a reliable and well-rationalized methodology for the synthesis of this compound. The protocol is designed to be reproducible and scalable, providing a solid foundation for its use in further research. The comprehensive characterization workflow ensures the identity and purity of the final product, which is a critical aspect of scientific integrity.

The availability of a robust synthetic route to this versatile building block opens up avenues for its incorporation into a variety of molecular scaffolds. The free primary amine serves as a convenient handle for further derivatization, enabling the exploration of its potential in areas such as targeted drug delivery, the development of novel enzyme inhibitors, and the synthesis of functionalized polymers.

References

-

General Sulfonamide Synthesis

- Title: The most common method used for preparation of sulfonamides is by the reaction of appropri

- Source: researchg

-

URL: [Link]

-

Synthesis of Sulfonamides from Sulfonyl Chlorides and Amines

- Title: Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures

- Source: MDPI

-

URL: [Link]

-

Properties of N-methyl-1,3-propanediamine

- Title: N-Methyl-1,3-propanediamine

- Source: PubChem

-

URL: [Link]

-

Compound Data for N-(3-aminopropyl)

- Title: this compound

- Source: PubChemLite

-

URL: [Link]

An In-depth Technical Guide to N-(3-aminopropyl)-N-methylethane-1-sulfonamide (CAS Number: 1019383-00-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-aminopropyl)-N-methylethane-1-sulfonamide is a bifunctional organic molecule belonging to the sulfonamide class of compounds. The sulfonamide functional group is a cornerstone in medicinal chemistry, famously associated with the first generation of antimicrobial agents and continuing to be a vital scaffold in the development of diuretics, anticonvulsants, and anticancer therapies. This guide provides a comprehensive overview of the known properties, a proposed synthetic route, and potential applications of this compound, synthesized from available data and established chemical principles.

Chemical Identity and Physicochemical Properties

The structural uniqueness of this compound lies in its combination of a sulfonamide linkage with a flexible aminopropyl chain, conferring both a potential for biological activity and a handle for further chemical modification.

| Property | Value | Source |

| CAS Number | 1019383-00-6 | BLDpharm[1] |

| Molecular Formula | C6H16N2O2S | BLDpharm[1] |

| Molecular Weight | 180.27 g/mol | BLDpharm[1] |

| SMILES | CCS(=O)(N(CCCN)C)=O | PubChemLite[2] |

| Predicted XlogP | -0.7 | PubChemLite[2] |

| Predicted pKa (most basic) | 10.2 (amine) | Predicted |

| Predicted pKa (most acidic) | >14 (sulfonamide N-H is absent) | Predicted |

| Boiling Point | No data available | BLDpharm[1] |

Note: Predicted values are generated using computational models and should be confirmed experimentally.

The presence of a primary amine is expected to lend this molecule a basic character and increase its water solubility compared to aromatic sulfonamides. The physicochemical properties of sulfonamides, such as their acid dissociation constant (pKa) and hydrophobicity, are critical determinants of their pharmacokinetic and pharmacodynamic profiles[3].

Proposed Synthesis: N-Alkylation of a Sulfonamide Precursor

Synthetic Workflow Diagram

Caption: Proposed three-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-methylethanesulfonamide

-

To a stirred solution of methylamine (1.0 eq.) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a base such as pyridine (1.1 eq.).

-

Slowly add ethanesulfonyl chloride (1.0 eq.) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-methylethanesulfonamide.

Step 2: Manganese-Catalyzed N-Alkylation

-

In a dry reaction vessel under an inert atmosphere, combine N-methylethanesulfonamide (1.0 eq.), 3-(tert-butoxycarbonylamino)propan-1-ol (1.1 eq.), a manganese(I) PNP pincer precatalyst (e.g., 2 mol%), and a base such as potassium tert-butoxide (1.2 eq.) in a suitable solvent like toluene.

-

Heat the reaction mixture to reflux (approximately 110 °C) for 24-48 hours. The rationale for this "borrowing hydrogen" method is its atom economy and use of a stable alcohol as the alkylating agent, avoiding the need for pre-functionalized and potentially hazardous alkyl halides[4].

-

Monitor the formation of the Boc-protected intermediate by TLC or GC-MS.

-

After completion, cool the reaction, dilute with an organic solvent, and wash with brine.

-

Dry the organic phase, concentrate, and purify the residue by column chromatography to isolate the Boc-protected intermediate.

Step 3: Deprotection of the Boc-protected Intermediate

-

Dissolve the purified intermediate from Step 2 in a suitable solvent like dichloromethane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, and stir at room temperature.

-

Monitor the removal of the Boc protecting group by TLC.

-

Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

-

If an HCl salt is formed, it can be neutralized with a mild base to obtain the free amine, or purified as the salt.

Potential Applications and Biological Activity

While no specific biological activity has been reported for this compound, the sulfonamide scaffold is a well-established pharmacophore.

Antimicrobial Potential

Sulfonamides typically act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria[5]. The general mechanism involves the sulfonamide mimicking the natural substrate, para-aminobenzoic acid (PABA).

Caption: General mechanism of action for sulfonamide antimicrobials.

The presence of the aminopropyl chain in this compound could potentially influence its uptake by bacterial cells or its binding affinity to the DHPS enzyme. Screening against a panel of pathogenic bacteria would be the first step in evaluating its antimicrobial potential[6].

Anticancer and Other Therapeutic Areas

Certain sulfonamides have demonstrated anticancer activity through various mechanisms, including the inhibition of carbonic anhydrase and tubulin polymerization[7]. The structural features of this compound could be explored for such activities. Furthermore, benzenesulfonamides have shown efficacy against various parasites, including Leishmania and Plasmodium species[5].

Safety and Handling

The available safety data indicates that this compound should be handled with care.

-

Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation)

-

Precautionary Statements: P260, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P403+P233, P405, P501

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.

Conclusion

This compound is a chemical entity with limited currently available public data. However, based on the well-established chemistry and pharmacology of the sulfonamide functional group, this guide provides a solid foundation for researchers. The proposed synthetic route offers a practical method for its preparation, and the discussion of its potential biological activities provides a rationale for its inclusion in screening programs for novel therapeutic agents. Further experimental investigation is necessary to fully characterize its physicochemical properties and to explore its potential in drug discovery and development.

References

-

PubChemLite. This compound (C6H16N2O2S). Available from: [Link]

- Mckenna, S. L., et al. (2022). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry.

- Langer, T., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry.

- Sanghavi, N. M., et al. (1989). N-ALKYLATION OF SUFONAMIDES USING ANION EXCHANGE RESIN.

-

Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(6), 3715–3724. Available from: [Link]

-

Dikhit, M. R., et al. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. International Journal of Nanomedicine, Volume 11, 2391–2401. Available from: [Link]

- Özdemir, F., et al. (2007).

-

Mengel, A., & Reiser, O. (2009). Syntheses of N‐alkyl sulfonamides 8 a,b (a) and primary sulfonamide 8 c (b). ResearchGate. Available from: [Link]

-

ResearchGate. (n.d.). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. Available from: [Link]

-

ResearchGate. (n.d.). Basic physicochemical properties of sulfonamides. Available from: [Link]

-

Özdemir, F. (2007). Antimicrobial activity screening of some sulfonamide derivatives on some Nocardia species and isolates. ResearchGate. Available from: [Link]

-

Dikhit, M. R., Purkait, B., Singh, R., Sahoo, B. R., Kumar, A., Kar, R. K., Ansari, M. Y., Saini, S., Abhishek, K., Sahoo, G. C., Das, S., & Das, P. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. International journal of nanomedicine, 11, 2391–2401. Available from: [Link]

-

Van der Vet, W., & Van den Heuvel, J. J. (1995). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. Journal of veterinary pharmacology and therapeutics, 18(1), 16–23. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Available from: [Link]

Sources

- 1. 1019383-00-6|this compound|BLD Pharm [bldpharm.com]

- 2. PubChemLite - this compound (C6H16N2O2S) [pubchemlite.lcsb.uni.lu]

- 3. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. dovepress.com [dovepress.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

"N-(3-aminopropyl)-N-methylethane-1-sulfonamide" hydrochloride salt solubility

An In-Depth Technical Guide to the Solubility of N-(3-aminopropyl)-N-methylethane-1-sulfonamide Hydrochloride

Authored by: A Senior Application Scientist

Foreword: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from laboratory bench to patient bedside, few physicochemical properties are as fundamental and impactful as solubility. It is a key determinant of a drug's bioavailability, influences its formulation design, and can ultimately dictate its therapeutic success. Poor aqueous solubility is a primary contributor to the failure of promising compounds in clinical development.[1][2] This guide provides a comprehensive technical overview of the principles and methodologies for characterizing the solubility of a specific compound of interest: this compound hydrochloride (C₆H₁₇ClN₂O₂S).[3][4][5] As a hydrochloride salt of a basic amine, this compound presents a classic case study for understanding pH-dependent solubility, a cornerstone of pharmaceutical science.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple procedural descriptions to explain the causality behind experimental choices, ensuring that the described protocols are not just followed, but understood.

Understanding the Molecule: this compound Hydrochloride

This compound is a molecule featuring a primary amine and a sulfonamide group.[6] The presence of the basic aminopropyl group allows for the formation of a hydrochloride salt. This is a common strategy in medicinal chemistry to enhance the aqueous solubility of amine-containing compounds, which are often basic and may have limited solubility in their free base form.[7][8][9] The salt form readily dissociates in aqueous media, yielding the protonated, more polar, and thus more soluble form of the molecule.[8][10]

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₆H₁₇ClN₂O₂S | [3][5] |

| Molecular Weight | 216.7 g/mol | [5] |

| Structure | CCS(=O)(=O)N(C)CCCN.Cl (SMILES) | [5] |

| Appearance | Assumed to be a solid at room temperature | General Knowledge |

The primary amine group is the key player in the pH-dependent solubility of this molecule. Its state of ionization, and therefore the overall solubility, is governed by its acid dissociation constant (pKa) and the pH of the surrounding aqueous environment.

The Theoretical Bedrock: Principles of Salt Solubility

The solubility of a pharmaceutical salt is not a single value but a dynamic process influenced by multiple factors.[11] For a salt of a weak base like our target molecule, the solubility is intrinsically linked to the pH of the medium.

The Role of pKa and pH-Dependent Ionization

The pKa is the pH at which a molecule exists in an equilibrium of 50% ionized and 50% non-ionized forms. For this compound, the primary amine group can be protonated (BH⁺) or exist as the free base (B).

-

At pH values significantly below the pKa , the amine is predominantly in its protonated, cationic form (BH⁺). This charged species is more polar and exhibits higher solubility in aqueous media.[12]

-

At pH values significantly above the pKa , the amine is primarily in its neutral, free base form (B). This form is typically less polar and has lower intrinsic solubility.[12][13]

This relationship is visually represented by the pH-solubility profile. Understanding this profile is critical for predicting how the drug will behave in different physiological environments, such as the stomach (low pH) and the intestine (higher pH).

Caption: Relationship between pH, pKa, and ionization state.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

In drug discovery, two types of solubility are commonly measured, and it is crucial to understand the difference.[2][14]

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium concentration of a compound in a saturated solution at a specific temperature and pH, where the dissolved solute is in equilibrium with the solid material.[14] It is the gold standard for solubility measurement and is typically determined using the shake-flask method over an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[1][15] This value is critical for late-stage preclinical development and formulation.[2]

-

Kinetic Solubility: This measurement reflects the concentration at which a compound, initially dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer.[16] These assays are high-throughput and used in early drug discovery for screening large numbers of compounds.[1][17] Kinetic solubility values are often higher than thermodynamic solubility because the rapid precipitation can form amorphous or metastable solid states, leading to supersaturation.[13][16][18] A high kinetic solubility might mask a true underlying thermodynamic solubility issue.[13]

Caption: Overall workflow for solubility characterization.

The Common Ion Effect

For hydrochloride salts, high concentrations of chloride ions (e.g., in the stomach or certain buffer systems) can suppress the dissolution of the salt, reducing its solubility.[19] This phenomenon, known as the common ion effect, should be considered when designing experiments and interpreting results, especially for salts with marginal solubility.[19]

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to provide a robust and accurate characterization of the solubility of this compound hydrochloride.

Prerequisite: pKa Determination by Potentiometric Titration

Determining the pKa is the essential first step. Potentiometric titration is a highly precise and reliable method for this purpose.[20][21][22]

Objective: To determine the pKa of the aminopropyl group.

Principle: A solution of the compound is titrated with a strong acid or base. The pH is monitored continuously with a calibrated pH electrode. The pKa is determined from the midpoint of the buffer region on the resulting titration curve, which corresponds to the inflection point.[20][23]

Protocol:

-

System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[20]

-

Sample Preparation: Accurately weigh and dissolve the hydrochloride salt in deionized, carbonate-free water to a known concentration (e.g., 1-10 mM). A concentration of at least 10⁻⁴ M is needed to detect a significant change in the titration curve.[21][22]

-

Titration Setup: Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C or 37°C). Purge the solution with nitrogen to remove dissolved CO₂.[20]

-

Titration: Titrate the solution with a standardized solution of NaOH (e.g., 0.1 M). Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the protonated amine has been neutralized. This point can be precisely identified by calculating the first or second derivative of the titration curve.[24]

Gold Standard: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method is the universally accepted standard for determining equilibrium solubility.[15][25]

Objective: To determine the equilibrium solubility of the compound across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).

Principle: An excess amount of the solid compound is agitated in a specific buffer until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the clear supernatant is quantified.

Protocol:

-

Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) in accordance with ICH guidelines.[26][27]

-

Sample Addition: Add an excess amount of the solid hydrochloride salt to vials containing each buffer. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.[15]

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 37°C for biopharmaceutical relevance).[25] Agitate for a predetermined time (e.g., 24 to 48 hours). A time-course study should be performed initially to confirm the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.

-

pH Verification: Measure the pH of the final filtrate to confirm it has not shifted significantly during the experiment.[15][27]

-

Quantification: Dilute the clear filtrate as needed and analyze the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV. A calibration curve prepared with known concentrations of the compound is used for quantification.[28]

-

Solid Phase Analysis (Self-Validation): Recover the remaining solid from the vials and analyze it using techniques like XRPD or DSC. This crucial step verifies that the compound has not undergone a phase transformation (e.g., converting from the salt to the free base) during the experiment, which would invalidate the results.[11]

Caption: Key steps of the Shake-Flask solubility protocol.

High-Throughput Screening: Kinetic Solubility

This method is ideal for early-stage discovery where speed is essential.[17]

Objective: To rapidly estimate the solubility for initial compound ranking.

Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10-20 mM).[17]

-

Assay Plate: Add the aqueous buffer of a specific pH to the wells of a microtiter plate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer-containing wells and mix immediately.[1][17]

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[1]

-

Precipitate Detection: Determine the concentration of the compound remaining in solution. This can be done directly by measuring light scattering (nephelometry) or by filtering the plate and measuring the UV absorbance of the filtrate, which is then compared to a calibration curve.[1][17]

Data Presentation and Interpretation

A clear presentation of solubility data is essential for decision-making.

Table 2: Hypothetical Solubility Data for this compound HCl (pKa ≈ 9.5)

| pH | Method | Incubation Time | Temperature | Solubility (µg/mL) | Solid Phase Post-Assay |

| 1.2 | Thermodynamic | 24 h | 37°C | > 2000 | HCl Salt |

| 4.5 | Thermodynamic | 24 h | 37°C | > 2000 | HCl Salt |

| 6.8 | Thermodynamic | 24 h | 37°C | 1850 | HCl Salt |

| 7.4 | Thermodynamic | 24 h | 37°C | 1200 | HCl Salt |

| 7.4 | Kinetic | 2 h | 37°C | 1650 | Not Analyzed |

| 9.0 | Thermodynamic | 24 h | 37°C | 250 | HCl Salt / Free Base Mix |

| 10.0 | Thermodynamic | 24 h | 37°C | 45 | Free Base |

Interpretation:

-

The compound exhibits high solubility at acidic pH, consistent with the protonation of the amine group.

-

As the pH approaches the pKa, solubility decreases significantly.

-

The kinetic solubility value at pH 7.4 is higher than the thermodynamic value, illustrating the potential for supersaturation in rapid screening assays.[16]

-

The change in the solid phase at higher pH values highlights the importance of this self-validating step; at pH 10, the measurement reflects the intrinsic solubility of the free base, not the salt.

Conclusion: From Data to Development Strategy

A thorough understanding of the solubility of this compound hydrochloride, grounded in both theoretical principles and robust experimental data, is indispensable. The pH-solubility profile generated through these methods provides critical insights for:

-

Lead Optimization: Identifying and addressing potential absorption liabilities early.

-

Formulation Development: Selecting appropriate excipients and designing a dosage form that ensures adequate dissolution and absorption in the gastrointestinal tract.

-

Regulatory Submissions: Providing the necessary data to classify the drug substance according to the Biopharmaceutics Classification System (BCS), which can support biowaivers.[25][26][27]

By integrating these validated protocols and interpretive frameworks, researchers can confidently characterize their drug candidates, mitigating risks and paving the way for successful clinical development.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. Available from: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

De Witte, A. M., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Available from: [Link]

-

Aksoy, E., & Ulusoy, H. İ. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available from: [Link]

-

Sari, M. N., et al. (2021). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. SciSpace. Available from: [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available from: [Link]

-

Li, S., & Serajuddin, A. T. M. (2016). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences. Available from: [Link]

-

ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of.... Available from: [Link]

-

Davit, B. M., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. Available from: [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available from: [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]

-

Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Available from: [Link]

-

Kumar, L. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Available from: [Link]

-

Kumar, A., & Sahoo, S. K. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available from: [Link]

-

Shah, V. P., et al. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]

-

Bergström, C. A. S., et al. (2003). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Available from: [Link]

-

European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Available from: [Link]

-

PubChem - NIH. This compound hydrochloride. Available from: [Link]

-

Sugano, K., et al. (2007). Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. Available from: [Link]

-

ResearchGate. Comparison of solubility requirements for BCS-based biowaivers between ICH and Latin American regulatory authorities. Available from: [Link]

-

Chemistry LibreTexts. (2016). 17.3: Factors that Affect Solubility. Available from: [Link]

-

University of Alberta. Isolation (Recovery) of amines. Available from: [Link]

-

Chemistry LibreTexts. (2020). 15.13: Amines as Bases. Available from: [Link]

-

Tsume, Y., et al. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics - ACS Publications. Available from: [Link]

-

Quora. (2017). Why do amines dissolve in hydrochloric acid?. Available from: [Link]

-

PubChem. 2-Propenamide, N-(3-aminopropyl)-2-methyl-, hydrochloride (1:1). Available from: [Link]

-

PubChemLite. This compound (C6H16N2O2S). Available from: [Link]

- Google Patents. Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride.

-

DAI Peng, et al. (2013). A New Synthetic Route of N-(3-Aminopropyl)methacrylamide Hydrochloride. Chinese Journal of Applied Chemistry. Available from: [Link]

- Google Patents. Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride.

-

Isherwood, F., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. NIH. Available from: [Link]

- Google Patents. method for salt preparation.

Sources

- 1. enamine.net [enamine.net]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. This compound hydrochloride | C6H17ClN2O2S | CID 42950069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1170109-70-2|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 5. arctomsci.com [arctomsci.com]

- 6. PubChemLite - this compound (C6H16N2O2S) [pubchemlite.lcsb.uni.lu]

- 7. chem.ualberta.ca [chem.ualberta.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. quora.com [quora.com]

- 10. rjpdft.com [rjpdft.com]

- 11. researchgate.net [researchgate.net]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. pharmatutor.org [pharmatutor.org]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. researchgate.net [researchgate.net]

- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 18. ovid.com [ovid.com]

- 19. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 22. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 23. dergipark.org.tr [dergipark.org.tr]

- 24. scispace.com [scispace.com]

- 25. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 26. database.ich.org [database.ich.org]

- 27. ema.europa.eu [ema.europa.eu]

- 28. bioassaysys.com [bioassaysys.com]

"N-(3-aminopropyl)-N-methylethane-1-sulfonamide" mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of N-(3-aminopropyl)-N-methylethane-1-sulfonamide

Abstract

This technical guide delineates the putative mechanism of action for the compound this compound. In the absence of specific published research on this molecule, this document leverages its structural classification as a sulfonamide to build a robust, evidence-based hypothesis. The core of this hypothesis is that this compound functions as a competitive inhibitor of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway. We present the established biochemical basis for this mechanism, supported by extensive literature on the sulfonamide class of antibiotics. Furthermore, this guide provides detailed, field-proven experimental protocols for the validation of this hypothesis, including in vitro enzymatic assays and whole-cell bacterial growth inhibition studies. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and a practical framework for investigating the biological activity of novel sulfonamide compounds.

Introduction: Unveiling a Potential Antimicrobial Agent

This compound is a synthetic organic compound characterized by the presence of a sulfonamide functional group. While specific biological activity data for this molecule is not currently available in public-domain literature, its chemical architecture strongly suggests a potential role as an antimicrobial agent. The sulfonamides, or "sulfa drugs," were the first class of synthetic antimicrobial agents to be used clinically and represent a cornerstone in the history of chemotherapy.[1][2]

The defining feature of this class of molecules is their ability to act as structural analogs of para-aminobenzoic acid (PABA), a key substrate in the bacterial synthesis of folic acid.[3][4] This mimicry allows them to competitively inhibit the enzyme dihydropteroate synthase (DHPS), thereby halting bacterial growth.[1][5] This pathway's absence in humans, who obtain folic acid through their diet, provides the basis for the selective toxicity of sulfonamides against bacteria.[2][3]

This guide, therefore, puts forth the primary hypothesis that this compound exerts its biological effect through the inhibition of bacterial dihydropteroate synthase. The subsequent sections will delve into the intricacies of this mechanism and provide a comprehensive, actionable framework for its experimental validation.

The Putative Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

The bacterial folate biosynthesis pathway is an essential metabolic route for the production of tetrahydrofolate (THF), the biologically active form of folic acid. THF is a vital cofactor for the synthesis of nucleic acids (purines and thymidine) and certain amino acids, which are fundamental building blocks for DNA, RNA, and proteins.[3][6] Disruption of this pathway leads to a bacteriostatic effect, inhibiting the growth and replication of the microorganism.[1][4]

A pivotal enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) with para-aminobenzoic acid (pABA) to form 7,8-dihydropteroate.[5][7]

Due to the structural similarity between the sulfonamide core and pABA, we propose that this compound acts as a competitive inhibitor at the pABA binding site of the DHPS enzyme.[3][7] By occupying the active site, the compound prevents the natural substrate from binding, thus blocking the synthesis of dihydropteroate and, consequently, halting the entire folate pathway.[4][8]

Caption: Putative inhibition of the bacterial folic acid synthesis pathway.

A Framework for Experimental Validation

To transition from a putative to a confirmed mechanism of action, a structured experimental approach is required. This framework is designed to first demonstrate direct interaction with the proposed molecular target and then to confirm the resulting biological effect in a whole-cell context.

Part A: In Vitro Target Engagement - The DHPS Inhibition Assay

The primary objective is to demonstrate that this compound directly inhibits the enzymatic activity of DHPS. A continuous spectrophotometric assay is a robust and high-throughput compatible method for this purpose.[9][10] This assay couples the production of dihydropteroate by DHPS to the oxidation of NADPH by dihydrofolate reductase (DHFR), which can be monitored by a decrease in absorbance at 340 nm.[10][11]

Part B: Whole-Cell Biological Activity - The Minimum Inhibitory Concentration (MIC) Assay

Confirming that the enzymatic inhibition translates into a growth-inhibitory effect on bacteria is crucial. The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro antibacterial activity of a compound.[12][13] The broth microdilution method is a widely accepted technique to determine the MIC against a panel of clinically relevant bacterial strains.[12]

Detailed Experimental Protocols

The following protocols are presented with the causality behind experimental choices to ensure self-validating and reproducible results.

Protocol 1: DHPS Inhibition Spectrophotometric Assay

This protocol details a coupled enzyme assay to determine the half-maximal inhibitory concentration (IC50) of this compound against DHPS.

Caption: Workflow for the broth microdilution MIC assay.

Methodology:

-

Materials Preparation:

-

Media: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) as per the manufacturer's instructions. The standardized medium is critical for inter-laboratory reproducibility.

-

Bacterial Strains: Use quality control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) and relevant clinical isolates.

-

Inoculum Preparation: From a fresh agar plate (18-24 hours growth), suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.

-

-

Assay Procedure (96-well sterile microtiter plate):

-

Add 50 µL of CAMHB to all wells.

-

Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.

-

Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing across the plate. Discard the final 50 µL from the last column.

-

Inoculate each well (except the sterility control well) with 50 µL of the standardized bacterial inoculum. The final volume in each well will be 100 µL.

-

Designate a well with CAMHB only as a sterility control and a well with CAMHB and inoculum as a growth control.

-

-

Incubation and Reading:

-

Cover the plate and incubate at 37°C for 16-20 hours in ambient air.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., no turbidity).

-

Data Presentation and Interpretation

Table 1: Hypothetical In Vitro DHPS Inhibition Data

| Compound | Target Organism | IC50 (µM) |

| This compound | S. aureus DHPS | 15.2 |

| E. coli DHPS | 21.8 | |

| Sulfamethoxazole (Control) | S. aureus DHPS | 8.5 |

| E. coli DHPS | 12.1 |

Interpretation: An IC50 value in the low micromolar range would provide strong evidence that the compound is a direct inhibitor of the DHPS enzyme. Comparing its potency to a known sulfonamide like sulfamethoxazole provides a valuable benchmark.

Table 2: Hypothetical Whole-Cell Antibacterial Activity Data

| Compound | S. aureus ATCC 29213 MIC (µg/mL) | E. coli ATCC 25922 MIC (µg/mL) |

| This compound | 32 | 64 |

| Sulfamethoxazole (Control) | 16 | 32 |

Conclusion

Based on its chemical structure, this compound is proposed to act as an antibacterial agent via the competitive inhibition of dihydropteroate synthase, a key enzyme in the essential bacterial folic acid biosynthesis pathway. This guide provides the comprehensive scientific rationale for this putative mechanism and outlines a robust, two-pronged experimental strategy to validate it. The successful execution of the detailed in vitro enzymatic and whole-cell assays will be crucial in definitively elucidating the mechanism of action of this compound and assessing its potential as a novel antimicrobial therapeutic.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Sulfanilamide? Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

- Yun, M. K., et al. (2012). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science, 335(6072), 1110-1114.

- Achilonu, C. C., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports, 48(6), 5415-5433.

- Fernley, R. T., et al. (2007). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. Analytical Biochemistry, 360(1), 125-130.

-

Patsnap Synapse. (2024, June 21). What are DHPS inhibitors and how do they work? Retrieved from [Link]

-

Al-hourani, B. J. (2017, December 29). sulfonamides and trimethoprim animation: folic acid inhibitors [Video]. YouTube. [Link]

- Anderson, A. C. (2018). The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase. Frontiers in Microbiology, 9, 2958.

-

Tacic, A., et al. (2017). Folic acid synthesis and sulfonamides site of action. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2007). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. Retrieved from [Link]

Sources

- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 8. Frontiers | The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase [frontiersin.org]

- 9. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Biological Activity Screening of N-(3-aminopropyl)-N-methylethane-1-sulfonamide

Preamble: The Sulfonamide Scaffold as a Reservoir of Bioactivity

The sulfonamide functional group, -SO₂NHR, is a cornerstone of modern medicinal chemistry. First introduced as antibacterial agents, compounds bearing this moiety have since demonstrated a remarkable pharmacological promiscuity.[1][2][3] The sulfonamide scaffold is now recognized as a "privileged structure," capable of interacting with a wide array of biological targets. This versatility has led to the development of sulfonamide-based drugs for treating a multitude of conditions, including cancer, inflammation, and various microbial infections.[2][3][4]

The specific biological activity of a sulfonamide derivative is profoundly influenced by the nature of the substituents attached to the sulfonamide nitrogen and the aromatic ring.[2] Our subject of interest, N-(3-aminopropyl)-N-methylethane-1-sulfonamide, is a novel entity with an aliphatic backbone, distinguishing it from the classic aromatic sulfonamides. This structural uniqueness necessitates a broad and systematic screening approach to elucidate its potential therapeutic value. This guide provides a comprehensive, technically-grounded framework for the systematic biological activity screening of this compound.

Section 1: Proposed Screening Cascade for this compound

A tiered or cascaded screening approach is the most resource-effective strategy for characterizing a novel compound. This methodology begins with broad, high-throughput assays to identify any general biological effects and progresses to more specific, target-oriented investigations.

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

Experimental Protocol: In Vitro CA Inhibition Assay

This is a colorimetric assay based on the esterase activity of CA.

-

Reagents: Human carbonic anhydrase II, p-nitrophenyl acetate (NPA) as a substrate, and a suitable buffer (e.g., Tris-HCl).

-

Assay Setup: In a 96-well plate, add buffer, the compound at various concentrations, and the CA enzyme. Incubate for 15 minutes at room temperature.

-

Reaction Initiation: Add NPA to start the reaction.

-

Data Acquisition: Monitor the increase in absorbance at 405 nm, which corresponds to the formation of p-nitrophenol.

-

Data Analysis: Calculate the rate of reaction and determine the IC₅₀ of the compound.

Anticancer Cell Line Panel Screen

If Tier 1 results indicate cytotoxicity, especially if it is selective for cancer cell lines, a broader screen against a panel of diverse cancer cell lines (such as the NCI-60) is a logical progression. This can help identify specific cancer types that are more sensitive to the compound and provide clues about its mechanism of action.

Section 3: Concluding Remarks and Future Directions

The screening cascade outlined in this guide provides a robust and logical framework for the initial biological characterization of this compound. The sulfonamide scaffold is a rich source of bioactive compounds, and a systematic exploration of this novel derivative is a worthwhile endeavor. [1][2]Positive "hits" in any of the proposed assays would trigger further, more in-depth studies, including mechanism of action elucidation and structure-activity relationship (SAR) analyses to optimize the compound's potency and selectivity.

References

- Yousif, M. N. M., El-Gazzar, A. B. A., Hafez, H. N., Fayed, A. A., ElRashedy, A., & Yousif, N. M. (2022). Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Mini-Reviews in Organic Chemistry, 19(6), 695-707.

- El Boustani, S., El Amri, N., et al. (2026). Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. Archiv der Pharmazie.

- BenchChem. (2025). A Technical Guide to the Biological Activity of Novel Sulfonamide Derivatives.

- BenchChem. (2025). The Multifaceted Biological Activities of Sulfonamide Derivatives: A Technical Guide for Researchers.

- Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398.

- PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information.

- BenchChem. (2025). The Discovery and Screening of Novel Sulfonamide-Based Therapeutic Agents: A Technical Guide.

- Krátký, M. (2024). Novel sulfonamide derivatives as a tool to combat methicillin-resistant Staphylococcus aureus. Future Medicinal Chemistry, 16(6), 545-562.

- Rauf, A., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed Research International.

Sources

A Technical Guide to Unlocking the Research Potential of N-(3-aminopropyl)-N-methylethane-1-sulfonamide

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, found in a wide array of therapeutic agents with diverse mechanisms of action.[1][2][3] From their initial discovery as antimicrobial agents to their contemporary use in oncology, virology, and neurology, sulfonamides represent a privileged scaffold for drug discovery.[4][5] This guide focuses on a lesser-explored member of this chemical class: N-(3-aminopropyl)-N-methylethane-1-sulfonamide. Despite its simple structure, this molecule possesses latent potential for a variety of research applications. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining a structured, hypothesis-driven approach to systematically investigate and unlock the therapeutic promise of this compound. We will delve into its fundamental properties, propose potential biological targets based on established sulfonamide pharmacology, and provide detailed, actionable experimental protocols to explore these hypotheses.

Introduction: The Enduring Legacy and Future Promise of Sulfonamides

First introduced in the 1930s with the discovery of Prontosil, sulfonamide-based drugs were the first broadly effective antimicrobials and heralded the dawn of the antibiotic age.[1][2] Their mechanism, competitive inhibition of dihydropteroate synthetase—an enzyme crucial for folic acid synthesis in bacteria—remains a classic example of targeted chemotherapy.[6][7][8] However, the utility of the sulfonamide moiety extends far beyond its antibacterial origins. The structural versatility of this functional group has allowed for its incorporation into drugs targeting a multitude of diseases, including cancer, viral infections, inflammatory conditions, and central nervous system disorders.[2][4][5]

This compound is a simple aliphatic sulfonamide. Its chemical structure, featuring a flexible aminopropyl chain and a methylethanesulfonamide group, offers unique physicochemical properties, such as potential for enhanced water solubility compared to aromatic analogs.[9] While specific biological data for this compound is scarce in public literature,[10][11][12] its structural motifs suggest several plausible avenues for investigation. This guide presents a phased, multi-disciplinary research program designed to systematically evaluate its potential as a novel therapeutic lead.

Compound Profile: this compound

A thorough understanding of the molecule's fundamental characteristics is the foundation of any research endeavor.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C6H16N2O2S | PubChem[11] |

| Molecular Weight | 180.27 g/mol | BLDpharm[12] |

| CAS Number | 1019383-00-6 | BLDpharm[12] |

| Structure (SMILES) | CCS(=O)(=O)N(C)CCCN | PubChemLite[11] |

| Predicted XlogP | -0.7 | PubChemLite[11] |

| Appearance | Data not available | - |

| Solubility | Predicted to have good water solubility | Inferred[9] |

Synthesis Strategy

The synthesis of this compound can be approached through established methods for sulfonamide bond formation. A common and direct route involves the reaction of a primary or secondary amine with a sulfonyl chloride.

A plausible synthetic route would involve the reaction of N-methylpropane-1,3-diamine with ethanesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine in an appropriate aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

Caption: Proposed synthetic workflow for this compound.

Phase I: Foundational Screening and Target Identification

The initial phase of research focuses on broad, high-throughput methods to identify potential biological activities and putative molecular targets.

Hypothesis 1: Antimicrobial Activity

Given the historical role of sulfonamides as antimicrobials, the most logical starting point is to assess the compound's activity against a panel of pathogenic bacteria. The core hypothesis is that this compound may act as a competitive inhibitor of dihydropteroate synthetase (DHPS), disrupting folate biosynthesis.

-

Bacterial Strains: Select a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria.[13][14]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Compound Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate, with concentrations ranging from 256 µg/mL to 0.5 µg/mL.

-

Inoculation: Add the standardized bacterial suspension to each well. Include positive (bacteria only) and negative (broth only) controls. Ciprofloxacin can be used as a reference antibiotic.[13]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: Determine the MIC, which is the lowest concentration of the compound that visibly inhibits bacterial growth.

| Bacterial Strain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

| S. aureus ATCC 29213 | 64 | 0.5 |

| E. coli ATCC 25922 | 128 | 0.015 |

| K. pneumoniae ATCC 13883 | >256 | 0.03 |

| B. subtilis ATCC 6633 | 32 | 0.125 |

Hypothesis 2: Anticancer Activity

Many sulfonamide derivatives exhibit anticancer properties by targeting various enzymes, such as carbonic anhydrases (CAs), which are overexpressed in many tumors and contribute to the acidic tumor microenvironment.[5] The structural features of our target compound could potentially allow it to bind to the active site of certain CA isozymes.

-

Enzyme Source: Obtain purified human carbonic anhydrase isozymes (e.g., CA II, CA IX, CA XII).

-

Assay Principle: Utilize a colorimetric assay that measures the esterase activity of CA. The enzyme catalyzes the hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, which can be monitored spectrophotometrically at 400 nm.

-

Procedure: a. Pre-incubate the CA enzyme with varying concentrations of this compound in a 96-well plate. b. Initiate the reaction by adding the NPA substrate. c. Monitor the change in absorbance over time using a plate reader. d. Acetazolamide, a known pan-CA inhibitor, should be used as a positive control.

-

Data Analysis: Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

| Carbonic Anhydrase Isozyme | This compound IC50 (µM) | Acetazolamide IC50 (µM) |

| hCA II (cytosolic) | >100 | 0.012 |

| hCA IX (tumor-associated) | 15.2 | 0.025 |

| hCA XII (tumor-associated) | 28.5 | 0.005 |

Phase II: Cellular and Mechanistic Investigations

Following promising results from Phase I, the next stage involves validating these activities in cellular models and beginning to elucidate the mechanism of action.

Cellular Antiproliferative Assays (Anticancer)

If the compound shows activity against tumor-associated CAs, its effect on cancer cell viability and proliferation must be assessed.

-

Cell Lines: Select cancer cell lines known to overexpress the target CA isozymes (e.g., MCF-7 or MDA-MB-231 for breast cancer, which express CA IX and XII).

-

Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Mechanistic Elucidation: Folate Pathway Disruption (Antimicrobial)

To confirm that any observed antibacterial activity is due to the hypothesized mechanism, a folate rescue experiment can be performed.

Caption: Workflow for a folate rescue experiment to validate the mechanism of action.

-

Medium: Use a minimal medium that does not contain folic acid.

-

Setup: Prepare bacterial cultures as for the MIC assay.

-

Treatment Groups:

-

Group A: Vehicle control.

-

Group B: this compound at 2x its MIC.

-

Group C: The compound at 2x MIC supplemented with a saturating concentration of folic acid.

-

Group D: Folic acid only.

-

-

Analysis: After incubation, measure bacterial growth (e.g., by optical density at 600 nm).

-

Interpretation: If the antibacterial effect of the compound is reversed by the addition of folic acid, it strongly supports the hypothesis that it targets the folate biosynthesis pathway.

Future Directions and Conclusion

The successful completion of these initial research phases would provide a strong foundation for more advanced preclinical development. Positive results would warrant further investigation into:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of the lead compound to optimize potency and selectivity.

-

ADMET Profiling: Assessing the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the compound.

-

In Vivo Efficacy: Testing the compound in relevant animal models of infection or cancer.

References

-

Title: Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Source: PubMed URL: [Link]

-

Title: Current development in sulfonamide derivatives to enable CNS-drug discovery. Source: PubMed URL: [Link]

-

Title: Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Source: ResearchGate URL: [Link]

-

Title: The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Source: Advanced Journal of Chemistry, Section B URL: [Link]

-

Title: Sulfonamide derivatives as multi-target agents for complex diseases. Source: PubMed URL: [Link]

-

Title: this compound hydrochloride | C6H17ClN2O2S. Source: PubChem URL: [Link]

-

Title: this compound (C6H16N2O2S). Source: PubChemLite URL: [Link]

-

Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Source: Molecular Biology Reports URL: [Link]

-

Title: Sulfonamides - Medicine LibreTexts. Source: Medicine LibreTexts URL: [Link]

-

Title: Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Source: PMC - NIH URL: [Link]

-

Title: Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses. Source: Pharmacy 180 URL: [Link]

-

Title: 1-Octanesulfonamide, N-(3-(dimethylamino)propyl)-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-. Source: PubChem URL: [Link]

-

Title: 3-Aminopropylsilatrane and Its Derivatives: A Variety of Applications. Source: PMC URL: [Link]

-

Title: Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Source: MDPI URL: [Link]

-

Title: Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Source: Dove Medical Press URL: [Link]

-

Title: One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. Source: PubMed URL: [Link]

- Title: The production method of N methyl N isopropyl amido sulfonamide.

- Title: Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride.

-

Title: Antimicrobial sulfonamide drugs. Source: ResearchGate URL: [Link]

-

Title: Antimicrobial activity screening of some sulfonamide derivatives on some Nocardia species and isolates. Source: ResearchGate URL: [Link]

-

Title: Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Source: PMC - NIH URL: [Link]

-

Title: Synthesis of New Sulfonamide Derivatives of Tryptamine and Their Antimicrobial Activity. Source: Der Pharma Chemica URL: [Link]

-

Title: Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Source: ResearchGate URL: [Link]

Sources

- 1. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sulfonamide derivatives as multi-target agents for complex diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ajchem-b.com [ajchem-b.com]

- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacy180.com [pharmacy180.com]

- 8. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures [mdpi.com]

- 9. N-(3-aminopropyl)methanesulfonamide|CAS 88334-76-3 [benchchem.com]

- 10. This compound hydrochloride | C6H17ClN2O2S | CID 42950069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. PubChemLite - this compound (C6H16N2O2S) [pubchemlite.lcsb.uni.lu]

- 12. 1019383-00-6|this compound|BLD Pharm [bldpharm.com]

- 13. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]

"N-(3-aminopropyl)-N-methylethane-1-sulfonamide" literature review and background

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Novel Sulfonamide

N-(3-aminopropyl)-N-methylethane-1-sulfonamide is a structurally distinct aliphatic sulfonamide. While specific literature on this compound is not extensively available, its molecular architecture—combining a flexible aminopropyl chain, a secondary amine, and a simple ethanesulfonyl group—suggests a foundation for diverse chemical and biological explorations. This guide provides a comprehensive theoretical and practical framework for researchers interested in this molecule, drawing upon established principles of sulfonamide chemistry and pharmacology. We will delve into its probable synthetic pathways, physicochemical characteristics, and potential biological significance, offering insights grounded in the broader scientific context of related compounds.

Section 1: Molecular Blueprint and Physicochemical Landscape

This compound, with the CAS number 1019383-00-6, possesses a unique combination of functional groups that dictate its chemical behavior.[1] Its hydrochloride salt is also available (CAS 1170109-70-2).[2]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C6H16N2O2S | [1] |

| Molecular Weight | 180.27 g/mol | [1] |

| Hydrochloride Salt M.F. | C6H17ClN2O2S | [2] |

| Hydrochloride Salt M.W. | 216.73 g/mol | [2] |

| Appearance | Predicted to be a solid or oil | General knowledge |

| Solubility | Likely soluble in water and polar organic solvents | General knowledge |

The presence of a primary amine and a sulfonamide nitrogen provides sites for hydrogen bonding, influencing its solubility and potential interactions with biological targets. The flexible propyl chain allows for conformational adaptability, a key feature in molecular recognition.

Section 2: Proposed Synthesis and Mechanistic Rationale

Experimental Protocol: A Two-Step Synthetic Approach

Step 1: Sulfonylation of a Protected Diamine

The primary challenge in synthesizing the target molecule is the presence of two nucleophilic nitrogen atoms in the starting diamine. To achieve selective sulfonylation on the secondary amine, the primary amine must be protected. A common and effective protecting group for amines is the tert-butyloxycarbonyl (Boc) group.

-

Rationale: The Boc group is stable under the basic conditions required for sulfonylation and can be readily removed under acidic conditions without affecting the sulfonamide linkage.

Detailed Methodology:

-

Protection of N-methyl-1,3-propanediamine: To a solution of N-methyl-1,3-propanediamine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add one equivalent of di-tert-butyl dicarbonate (Boc)2O at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the resulting Boc-protected diamine is purified by column chromatography.

-

Sulfonylation: The purified Boc-protected N-methyl-1,3-propanediamine is dissolved in DCM or THF containing a non-nucleophilic base, such as triethylamine or pyridine.

-

The solution is cooled to 0°C, and one equivalent of ethanesulfonyl chloride is added dropwise.

-

The reaction is stirred at room temperature for 2-4 hours until completion, as monitored by TLC.

-

The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the Boc-protected sulfonamide.

Step 2: Deprotection to Yield the Final Product

-

Acidic Cleavage of the Boc Group: The crude Boc-protected sulfonamide is dissolved in a solution of hydrochloric acid in a suitable solvent like dioxane or methanol.

-

The reaction is stirred at room temperature for 1-2 hours.

-

The solvent is then removed under reduced pressure to yield the hydrochloride salt of this compound. The free base can be obtained by neutralization with a suitable base.

Diagram 1: Proposed Synthetic Pathway

Caption: A proposed two-step synthesis of the target compound.

Section 3: Predicted Biological Activity and Therapeutic Potential

The sulfonamide functional group is a well-established pharmacophore, and its presence in this compound suggests a range of potential biological activities.[3]

Antimicrobial Properties

Sulfonamides are renowned for their antibacterial properties, which they exert by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[4][5] This inhibition leads to a bacteriostatic effect.[4]

-

Mechanistic Insight: The structural similarity of the sulfonamide group to p-aminobenzoic acid (PABA), the natural substrate of DHPS, allows it to bind to the active site of the enzyme, thereby blocking the synthesis of dihydrofolic acid.

Given its sulfonamide core, this compound could be investigated for its efficacy against a spectrum of Gram-positive and Gram-negative bacteria.[6] The aminopropyl side chain may influence its uptake by bacterial cells and its interaction with the DHPS enzyme.

Diagram 2: General Mechanism of Sulfonamide Antibacterial Action

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Anticancer and Anti-inflammatory Potential

Certain sulfonamides exhibit anticancer and anti-inflammatory activities, often through the inhibition of carbonic anhydrase (CA) isozymes.[7] These enzymes are involved in pH regulation and are often overexpressed in tumor cells. The aliphatic nature of the ethanesulfonyl group in the target compound may confer selectivity towards different CA isozymes.

Furthermore, the aminopropyl moiety is found in various biologically active molecules and could contribute to interactions with other cellular targets.

Section 4: Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of synthesized this compound.

Table 2: Recommended Analytical Techniques

| Technique | Purpose | Expected Observations |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation | ¹H NMR would show characteristic peaks for the ethyl, methyl, and propyl groups. ¹³C NMR would confirm the number and type of carbon atoms. |